

# A Comparative Efficacy Analysis: Pseudolaric Acid B in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                               |           |  |
|----------------------|-------------------------------|-----------|--|
| Compound Name:       | Demethoxydeacetoxypseudolaric |           |  |
|                      | acid B                        |           |  |
| Cat. No.:            | B1630833                      | Get Quote |  |

Initial Search Synopsis: An extensive literature search did not yield direct comparative studies between **Demethoxydeacetoxypseudolaric acid B** and Pseudolaric acid B (PAB).

Furthermore, the acronym DMAPT is commonly associated with Dimethylamino Parthenolide, a distinct compound, leading to a lack of specific data for a direct comparison as initially requested. This guide will therefore focus on a comprehensive evaluation of the efficacy of Pseudolaric acid B, providing key experimental data and mechanistic insights to serve as a valuable reference for researchers.

Pseudolaric acid B, a diterpenoid isolated from the root bark of Pseudolarix kaempferi, has demonstrated significant potential as an anticancer agent.[1][2][3] This guide provides a detailed comparison of its efficacy across various cancer models, supported by experimental data on its mechanism of action.

## **Quantitative Efficacy Data**

The cytotoxic and anti-proliferative effects of Pseudolaric acid B have been quantified in numerous studies. The following tables summarize its in vitro and in vivo efficacy.

## In Vitro Cytotoxicity of Pseudolaric Acid B



| Cell Line           | Cancer Type                      | IC50 (μM)                   | Exposure Time (h) |
|---------------------|----------------------------------|-----------------------------|-------------------|
| Various Tumor Cells | Multiple                         | 0.17 - 5.20                 | Not Specified     |
| НКС                 | Normal Human<br>Kidney           | 5.77                        | Not Specified     |
| MDA-MB-231          | Triple-Negative Breast<br>Cancer | 19.3                        | 24                |
| MDA-MB-231          | Triple-Negative Breast<br>Cancer | 8.3                         | 48                |
| MDA-MB-231          | Triple-Negative Breast<br>Cancer | 5.76                        | 72                |
| MCF10A              | Normal Breast<br>Epithelial      | No obvious side-<br>effects | 24, 48, 72        |

Table 1: In vitro cytotoxicity (IC50 values) of Pseudolaric acid B against various cancer cell lines and a normal cell line.[2][4]

In Vivo Antitumor Activity of Pseudolaric Acid B

| Tumor Model                 | Treatment                           | Dosage       | Inhibitory Rate (%) |
|-----------------------------|-------------------------------------|--------------|---------------------|
| Hepatocarcinoma 22<br>(H22) | Intraperitoneal injection (10 days) | 30 mg/kg/day | 14.4                |
| Hepatocarcinoma 22<br>(H22) | Intraperitoneal injection (10 days) | 60 mg/kg/day | 40.1                |
| Lewis Lung Cancer           | Intraperitoneal injection (10 days) | 30 mg/kg/day | 39.1                |
| Lewis Lung Cancer           | Intraperitoneal injection (10 days) | 60 mg/kg/day | 47.0                |

Table 2: In vivo antitumor efficacy of Pseudolaric acid B in murine models.[2]

## **Mechanism of Action**



Pseudolaric acid B exerts its anticancer effects through a multi-targeted mechanism, primarily involving microtubule destabilization and induction of apoptosis.

## **Microtubule Destabilization and Mitotic Arrest**

PAB has been identified as a novel microtubule-destabilizing agent.[1][5] It disrupts the cellular microtubule network and inhibits the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase.[1][2][5][6] This mitotic arrest is a precursor to the induction of apoptosis in cancer cells.[4][6]















Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action
  PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formal Synthesis of Pseudolaric Acid B Thieme Chemistry Georg Thieme Verlag KG [thieme.de]
- 4. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pseudolaric Acid B | C23H28O8 | CID 6475943 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Efficacy Analysis: Pseudolaric Acid B in Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1630833#demethoxydeacetoxypseudolaric-acid-b-vs-pseudolaric-acid-b-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com